molecular formula C13H26N4O2 B1142866 N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine CAS No. 1338247-74-7

N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine

Cat. No.: B1142866
CAS No.: 1338247-74-7
M. Wt: 270.37114
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines .

Scientific Research Applications

N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine include:

Uniqueness

What sets this compound apart from these similar compounds is its hydrazine group, which provides unique reactivity and versatility in chemical synthesis and biological applications .

Properties

CAS No.

1338247-74-7

Molecular Formula

C13H26N4O2

Molecular Weight

270.37114

Synonyms

N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine

Origin of Product

United States

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